Cas no 2055840-18-9 (3,3-difluoro-8-azaspiro[4.5]decan-1-amine)
3,3-difluoro-8-azaspiro[4.5]decan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine
- FC1(CC(C2(C1)Ccncc2)N)F
- 3,3-difluoro-8-azaspiro[4.5]decan-1-amine
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- Inchi: 1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2
- InChI Key: AMFUYLGGRMKMSG-UHFFFAOYSA-N
- SMILES: FC1(CC(C2(CCNCC2)C1)N)F
Computed Properties
- Exact Mass: 190.12815484 g/mol
- Monoisotopic Mass: 190.12815484 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38
- Molecular Weight: 190.23
3,3-difluoro-8-azaspiro[4.5]decan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1927-100 MG |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95% | 100MG |
¥ 3,069.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1927-250 MG |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95% | 250MG |
¥ 4,606.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1927-500 MG |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95% | 500MG |
¥ 6,144.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1927-1 G |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95% | 1g |
¥ 7,682.00 | 2021-05-07 | |
| Chemenu | CM388686-100mg |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95%+ | 100mg |
$458 | 2023-01-19 | |
| Chemenu | CM388686-250mg |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95%+ | 250mg |
$688 | 2023-01-19 | |
| Chemenu | CM388686-500mg |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95%+ | 500mg |
$917 | 2023-01-19 | |
| Chemenu | CM388686-1g |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95%+ | 1g |
$1147 | 2023-01-19 | |
| Ambeed | A161820-1g |
3,3-Difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 97% | 1g |
$1544.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1927-100mg |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine |
2055840-18-9 | 95% | 100mg |
¥1920.0 | 2024-04-22 |
3,3-difluoro-8-azaspiro[4.5]decan-1-amine Suppliers
3,3-difluoro-8-azaspiro[4.5]decan-1-amine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3,3-difluoro-8-azaspiro[4.5]decan-1-amine
Introduction to 3,3-difluoro-8-azaspiro[4.5]decan-1-amine (CAS No. 2055840-18-9)
3,3-difluoro-8-azaspiro[4.5]decan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2055840-18-9, is a compound of significant interest in the field of medicinal chemistry due to its unique structural and functional properties. This spirocyclic amine derivative features a fluorinated backbone and an azaspiro framework, which contribute to its distinctive chemical reactivity and potential biological activity. The compound's molecular structure, characterized by a rigid spirocyclic core, makes it a valuable scaffold for the development of novel therapeutic agents.
The synthesis of 3,3-difluoro-8-azaspiro[4.5]decan-1-amine involves intricate organic transformations that highlight the compound's synthetic accessibility and versatility. The introduction of fluorine atoms at the 3-position of the spirocyclic system enhances its metabolic stability and binding affinity, which are critical factors in drug design. Recent advancements in fluorinated heterocycles have demonstrated their utility in improving pharmacokinetic profiles, and this compound exemplifies such progress by integrating fluorine into a spirocyclic scaffold.
From a medicinal chemistry perspective, the azaspiro structure of 3,3-difluoro-8-azaspiro[4.5]decan-1-amine offers multiple opportunities for functionalization. The presence of an amine group at the 1-position allows for further derivatization, enabling the creation of libraries of analogs with tailored biological activities. Studies have shown that spirocyclic compounds often exhibit enhanced binding interactions with biological targets due to their rigid conformation, making them promising candidates for drug discovery.
Recent research has focused on exploring the pharmacological potential of this compound and its derivatives. Preliminary in vitro studies suggest that modifications to the fluorinated spirocyclic core can modulate receptor binding affinity and selectivity. For instance, derivatives with optimized fluorine substitution patterns have shown promise in inhibiting specific enzymatic targets relevant to neurological disorders. The azaspiro moiety's ability to stabilize bioactive conformations further underscores its importance as a pharmacophore in medicinal chemistry.
The incorporation of fluorine into the spirocyclic system not only enhances metabolic stability but also influences electronic properties, which can be leveraged to improve drug-target interactions. Fluorine atoms are known to engage in favorable dipole-dipole interactions with aromatic residues in proteins, thereby strengthening binding affinities. This phenomenon has been observed in various fluoroaromatic and fluoroheterocyclic compounds, and 3,3-difluoro-8-azaspiro[4.5]decan-1-amine follows this trend by incorporating fluorine into a non-aromatic but rigid spirocyclic framework.
In addition to its structural advantages, this compound exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. The spirocyclic core imparts rigidity, which can prevent conformational entropy losses during binding to biological targets. Meanwhile, the fluorinated substituents enhance lipophilicity while maintaining solubility, striking a balance that is often sought after in drug candidates. These properties have been further investigated through computational modeling and experimental validation.
Computational studies have played a crucial role in understanding the behavior of 3,3-difluoro-8-azaspiro[4.5]decan-1-amine at both molecular and atomic levels. Molecular dynamics simulations have revealed that the compound adopts stable conformations in solution, which are consistent with its rigid spirocyclic structure. These simulations have also provided insights into how fluorine substitution affects electronic distributions and intermolecular interactions.
Experimental techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity of this compound and its derivatives. NMR studies have elucidated the connectivity and dynamics of the spirocyclic system, while crystallographic analyses have provided high-resolution structures that reveal detailed binding interactions with potential drug targets. These structural insights have guided further optimization efforts aimed at enhancing biological activity.
The potential applications of 3,3-difluoro-8-azaspiro[4.5]decan-1-amine extend beyond traditional small-molecule drug development. Its unique structural features make it a promising candidate for use as a chiral building block in asymmetric synthesis or as a ligand in coordination chemistry applications. Additionally, recent advances in polymer chemistry have explored the incorporation of such heterocyclic units into functional materials with tailored properties.
The future directions for research on this compound include exploring its role in modulating signaling pathways relevant to diseases such as cancer and neurodegeneration. By leveraging its structural versatility and synthetic accessibility, chemists can generate novel derivatives with enhanced therapeutic profiles. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
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